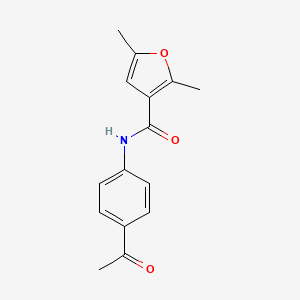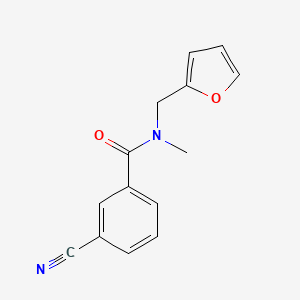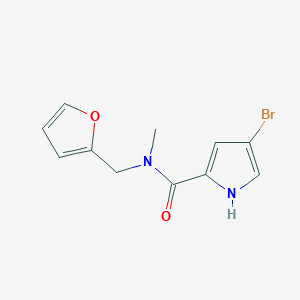
4-bromo-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide, also known as BRD0705, is a small molecule compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of pyrrole carboxamide derivatives and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response. Additionally, it has been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of certain cytokines and chemokines that are involved in the inflammatory response. Additionally, it has been shown to induce cell death in cancer cells, which may contribute to its anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-bromo-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide in lab experiments is its high purity and specificity. Additionally, it has been shown to have low toxicity, which makes it a safe compound to use in experiments. However, one limitation of using this compound is its high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for the study of 4-bromo-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide. One potential direction is the further study of its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of cancer. Finally, the development of more cost-effective synthesis methods for this compound may increase its use in future experiments.
Métodos De Síntesis
The synthesis of 4-bromo-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide involves a multi-step process that includes the reaction of furfurylamine with ethyl 4-bromo-3-oxobutanoate to produce 4-bromo-N-(furan-2-ylmethyl)-3-oxobutanamide. This intermediate is then subjected to a series of reactions to yield the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
4-bromo-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer.
Propiedades
IUPAC Name |
4-bromo-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-14(7-9-3-2-4-16-9)11(15)10-5-8(12)6-13-10/h2-6,13H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJANOZZYBBNMCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C2=CC(=CN2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B7457352.png)
![1-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]-5-nitropyridin-2-one](/img/structure/B7457353.png)
![N-(furan-2-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457357.png)
![[1-(2-Methylfuran-3-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7457363.png)
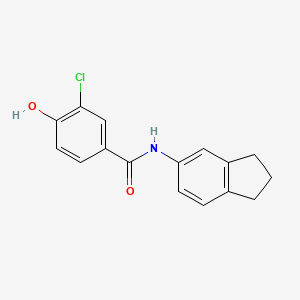
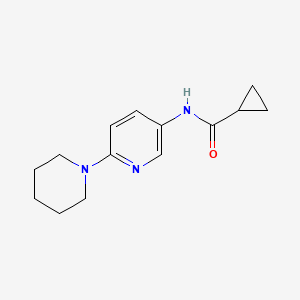
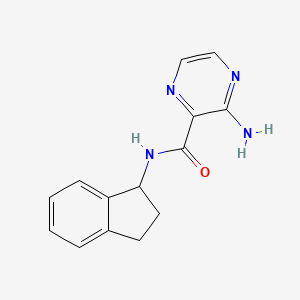

![N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457394.png)
![N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methyl-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7457396.png)
